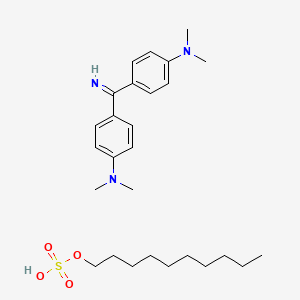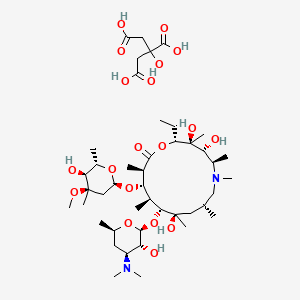
Nickel(2+) propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) propionate, also known as nickel(II) propionate, is a chemical compound with the formula Ni(C2H5COO)2. It is a coordination compound where nickel is in the +2 oxidation state, coordinated to propionate ligands. This compound is known for its green color and is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+) propionate can be synthesized through the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) sulfate, with propionic acid. The reaction typically involves dissolving the nickel salt in water and then adding propionic acid, followed by heating to facilitate the reaction. The product is then isolated by filtration and drying .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: Nickel(2+) propionate undergoes various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents.
Substitution: The propionate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like bromine can oxidize nickel(2+) to nickel(III).
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can reduce nickel(2+) to nickel metal.
Substitution: Ligands like ammonia or ethylenediamine can replace propionate ligands under controlled conditions.
Major Products:
Oxidation: Nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Nickel(2+) propionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and other nickel compounds.
Biology: Investigated for its role in enzyme functions and as a trace element in biological systems.
Medicine: Studied for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of nickel nanoparticles, which have applications in catalysis, electronics, and materials science
Mechanism of Action
The mechanism of action of nickel(2+) propionate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, nickel ions can interact with proteins and enzymes, affecting their structure and function. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological studies .
Comparison with Similar Compounds
Nickel(2+) propionate can be compared with other nickel(II) carboxylates, such as nickel(II) acetate and nickel(II) butyrate:
Nickel(II) Acetate: Similar coordination chemistry but with acetate ligands. It is more commonly used in laboratory settings.
Nickel(II) Butyrate: Similar properties but with butyrate ligands, which may affect its solubility and reactivity.
Uniqueness: this compound’s unique properties arise from the propionate ligands, which influence its solubility, reactivity, and applications
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable compound for research and industrial processes.
Properties
CAS No. |
3349-08-4 |
|---|---|
Molecular Formula |
C6H10NiO4 |
Molecular Weight |
204.83 g/mol |
IUPAC Name |
nickel(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Ni/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
InChI Key |
CIMSFRCJLLCURG-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















